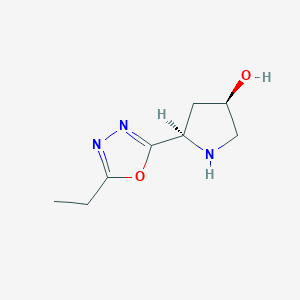

(3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

Description

(3R,5R)-5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position. Its molecular formula is C₈H₁₃N₃O₂ (molecular weight: 183.21 g/mol), and it is identified by CAS number 1932114-41-4 . The compound is marketed as a biochemical building block, with suppliers like Biosynth offering quantities up to 0.5 g . Notably, it is currently listed as out of stock, and detailed safety data (e.g., GHS classifications) are unavailable in public records .

Propriétés

IUPAC Name |

(3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-3-5(12)4-9-6/h5-6,9,12H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVFJTUIXJLKGY-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2CC(CN2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(O1)[C@H]2C[C@H](CN2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via a [3+2] cycloaddition reaction involving an azomethine ylide and an alkene.

Coupling of the Two Moieties: The oxadiazole and pyrrolidine rings are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods

Industrial production of (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction of the oxadiazole ring can yield various reduced forms, depending on the conditions and reagents used.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Reduced forms of the oxadiazole ring.

Substitution: Substituted derivatives of the oxadiazole ring.

Applications De Recherche Scientifique

Chemistry

In chemistry, (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving oxadiazole-containing substrates. It can also serve as a ligand in the study of receptor-ligand interactions.

Medicine

In medicinal chemistry, (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure can impart desirable characteristics to these materials, such as increased stability or reactivity.

Mécanisme D'action

The mechanism of action of (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

Substituent Effects :

- The ethyl group in the target compound provides moderate lipophilicity compared to the methyl analog (), balancing membrane permeability and solubility.

- Phenyl or trifluoromethylphenyl substituents () introduce steric bulk and electron-withdrawing effects, which can enhance binding affinity to hydrophobic pockets in enzymes or receptors .

Stereochemistry :

- The 3R,5R configuration in the target compound contrasts with the 3S,5R () and 3R,5S () analogs, which may lead to divergent biological activities due to enantioselective interactions .

Oxadiazole Isomerism :

- 1,3,4-oxadiazoles (target compound) vs. 1,2,4-oxadiazoles (): The ring nitrogen positions influence electronic properties and hydrogen-bonding capacity, affecting target engagement .

Salt Forms :

- Hydrochloride salts () improve aqueous solubility, critical for in vitro assays, whereas the free base form (target compound) may be preferred for in vivo studies due to better membrane penetration .

Activité Biologique

(3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

The compound is characterized by the following chemical properties:

- IUPAC Name : (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

- Molecular Formula : C₈H₁₃N₃O₂

- Molecular Weight : 183.21 g/mol

- CAS Number : 1932114-41-4

- Purity : 95% .

Synthesis

The synthesis of (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. The key steps include the formation of the oxadiazole ring and subsequent functionalization to introduce the pyrrolidine moiety. Detailed synthetic pathways can be found in specialized literature focusing on heterocyclic compounds.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol exhibit significant antimicrobial activity. For instance:

- Mechanism of Action : The compound may inhibit bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition can lead to bacterial cell death.

- Case Study : A study evaluated the antibacterial efficacy against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties:

- Neuroprotection in Animal Models : In vivo studies demonstrated that derivatives of this compound could enhance brain-derived neurotrophic factor (BDNF) levels in models of neurodegeneration, potentially offering therapeutic avenues for conditions like Parkinson's disease .

- Mechanism Insights : The compound may exert its effects by modulating neurotransmitter systems or through antioxidant mechanisms.

In Vitro Studies

In vitro assays have been conducted to assess the compound's impact on various cell lines:

| Cell Line | Effect Observed | Reference |

|---|---|---|

| HeLa | Increased phosphatase activity | |

| Rat Cortical Neurons | Reduced serotonin uptake |

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and dynamics of the compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.